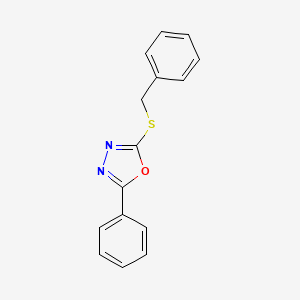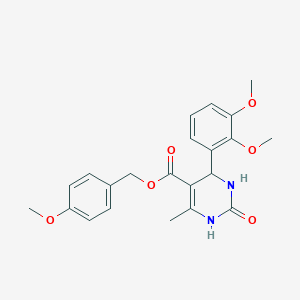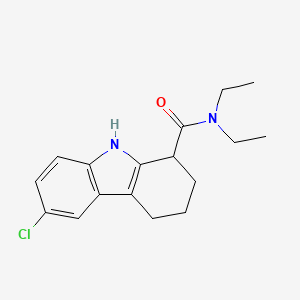
2-(benzylthio)-5-phenyl-1,3,4-oxadiazole
概述
描述
2-(Benzylthio)-5-phenyl-1,3,4-oxadiazole (BPO) is a heterocyclic compound that has gained attention in recent years due to its potential applications in various fields of scientific research. BPO is a member of the oxadiazole family of compounds, which are known for their diverse biological activities.
作用机制
The mechanism of action of 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-(benzylthio)-5-phenyl-1,3,4-oxadiazole has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole has also been found to induce apoptosis in cancer cells and to inhibit the proliferation of tumor cells. In addition, 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole has been found to exhibit anti-inflammatory and antioxidant activities.
实验室实验的优点和局限性
2-(benzylthio)-5-phenyl-1,3,4-oxadiazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
未来方向
There are several future directions for the study of 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole. One area of interest is the development of 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole derivatives with improved biological activities. Another area of interest is the investigation of the mechanism of action of 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole, particularly its interaction with enzymes and signaling pathways. In addition, further studies are needed to evaluate the potential toxicity and side effects of 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole in vivo. Finally, the potential use of 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole as a fluorescent probe and photosensitizer for biomedical applications warrants further investigation.
科学研究应用
2-(benzylthio)-5-phenyl-1,3,4-oxadiazole has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antitumor, anti-inflammatory, and antioxidant activities. 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
属性
IUPAC Name |
2-benzylsulfanyl-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-3-7-12(8-4-1)11-19-15-17-16-14(18-15)13-9-5-2-6-10-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQURXNULCDCHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylsulfanyl-5-phenyl-[1,3,4]oxadiazole | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(3-nitrophenyl)propanamide](/img/structure/B4973059.png)
![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(3-phenylpropyl)-2-piperidinone](/img/structure/B4973074.png)
![4-ethyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4973081.png)

![methyl 2-[(4-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4973101.png)

![N-[4-(4-chlorophenoxy)phenyl]-5-nitro-2-furamide](/img/structure/B4973114.png)
![1,7-dimethyl-3-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4973137.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4973144.png)
![2-[4-(2,3-dimethylphenoxy)phenyl]-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4973152.png)
![ethyl (5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4973155.png)


